10-Chlorodec-1-ene
Overview
Description
10-Chlorodec-1-ene is an organic compound with the molecular formula C10H19Cl. It is a chlorinated derivative of decene, featuring a chlorine atom attached to the tenth carbon of the decene chain. This compound is primarily used in organic synthesis and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Chlorodec-1-ene can be synthesized through the chlorination of dec-1-ene. The reaction typically involves the addition of chlorine gas to dec-1-ene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the terminal carbon.
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale chlorination reactors. The process involves the continuous feed of dec-1-ene and chlorine gas into the reactor, where the reaction is catalyzed by iron(III) chloride. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
10-Chlorodec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of dec-1-en-10-ol.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Addition: Bromine or hydrogen bromide in an inert solvent like carbon tetrachloride.
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Major Products
Substitution: Dec-1-en-10-ol.
Addition: 10-Bromo-1-decene.
Oxidation: this compound oxide or 10-chlorodecan-1-ol.
Scientific Research Applications
10-Chlorodec-1-ene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is utilized in the production of specialty polymers and copolymers.
Material Science: It serves as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: Researchers use this compound to study the effects of chlorinated alkenes on biological systems.
Mechanism of Action
The mechanism of action of 10-Chlorodec-1-ene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the double bond in the molecule make it susceptible to various chemical transformations. In biological systems, the compound can interact with cellular components, leading to potential toxic effects. The exact molecular targets and pathways involved in these interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dec-1-ene: The parent compound without the chlorine atom.
10-Bromo-1-decene: A brominated analogue.
10-Iodo-1-decene: An iodinated analogue.
Uniqueness
10-Chlorodec-1-ene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogues. The chlorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various synthetic applications, making this compound a valuable compound in organic chemistry.
Properties
IUPAC Name |
10-chlorodec-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCVTOZYTRKRHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316006 | |
Record name | 10-Chloro-1-decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-70-6 | |
Record name | 10-Chloro-1-decene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Chloro-1-decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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